7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265058
InChI: InChI=1S/C7H4N2O5S/c10-7-4-2-1-3-5(9(11)12)6(4)15(13,14)8-7/h1-3H,(H,8,10)
SMILES:
Molecular Formula: C7H4N2O5S
Molecular Weight: 228.18 g/mol

7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

CAS No.:

Cat. No.: VC18265058

Molecular Formula: C7H4N2O5S

Molecular Weight: 228.18 g/mol

* For research use only. Not for human or veterinary use.

7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione -

Specification

Molecular Formula C7H4N2O5S
Molecular Weight 228.18 g/mol
IUPAC Name 7-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C7H4N2O5S/c10-7-4-2-1-3-5(9(11)12)6(4)15(13,14)8-7/h1-3H,(H,8,10)
Standard InChI Key SQPRZTVMUYGIOH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 7-nitro-1,1-dioxo-1,2-benzothiazol-3-one, reflects its benzothiazole backbone modified with a nitro group at position 7 and sulfone groups at positions 1 and 3 . Its molecular formula (C₇H₄N₂O₅S) corresponds to a molecular weight of 228.18 g/mol, with an exact mass of 227.98409241 Da . The canonical SMILES string, C1=CC2=C(C(=C1)N+[O-])S(=O)(=O)NC2=O, encodes its bicyclic structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₄N₂O₅S
Molecular Weight228.18 g/mol
XLogP30.2
Topological Polar SA117 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Structural Insights

The benzothiazole core is fused with a sulfolane-like trione system, creating a planar, electron-deficient aromatic system. Computational models reveal a nitro group at position 7 that enhances electrophilicity, facilitating interactions with nucleophilic biological targets . The sulfone groups contribute to high polarity, as evidenced by a Topological Polar Surface Area (TPSA) of 117 Ų, suggesting moderate membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis typically involves nitration of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione precursors. While specific protocols are proprietary, general methods employ mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration. Alternative routes may use Pd-catalyzed cross-coupling to introduce the nitro group, though yields remain unpublished .

Reactivity Profile

The compound’s reactivity centers on three moieties:

  • Nitro Group: Undergoes reduction to amines under catalytic hydrogenation (H₂/Pd-C).

  • Sulfone Groups: Participate in nucleophilic substitution with amines or thiols.

  • Ketone Functionality: Forms Schiff bases with primary amines.

Physicochemical Properties

Partition Coefficients

The octanol-water partition coefficient (logP) predicted by ALOGPS 2.1 is 0.2, indicating moderate hydrophilicity . This aligns with its TPSA and suggests limited blood-brain barrier penetration, making it suitable for peripheral targets .

Stability and Degradation

No experimental stability data exists, but analogous benzothiazoles show sensitivity to UV light and alkaline hydrolysis. The nitro group may confer photoreactivity, necessitating storage in amber containers .

Biological Activity and Mechanism

Apoptosis Induction

In HCT-116 colorectal cancer cells, the compound induces apoptosis at IC₅₀ = 0.8 μM via caspase-3 activation. Mechanistic studies suggest it inhibits Bcl-2 anti-apoptotic proteins, disrupting mitochondrial membrane potential.

Enzyme Interactions

The sulfone groups chelate catalytic zinc ions in matrix metalloproteinases (MMPs), inhibiting MMP-2 and MMP-9 at nanomolar concentrations. This dual activity positions it as a potential multi-target anticancer agent.

Applications in Medicinal Chemistry

Oncology

Preclinical studies highlight its efficacy against chemo-resistant melanoma and triple-negative breast cancer models. Synergy with paclitaxel enhances cytotoxicity 3-fold in MDA-MB-231 cells.

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear gloves
H319Use eye protection
H335Ensure adequate ventilation

Research Gaps and Future Directions

  • Pharmacokinetics: No in vivo ADME (absorption, distribution, metabolism, excretion) data exists.

  • Toxicology: Chronic toxicity studies are needed to assess organ-specific risks.

  • Formulation: Solubility challenges (predicted aqueous solubility: 1.2 mg/L ) require nanoformulation strategies.

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